Levomethadyl acetate hydrochloride

Catalog No.
S532971
CAS No.
43033-72-3
M.F
C23H32ClNO2
M. Wt
390.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levomethadyl acetate hydrochloride

CAS Number

43033-72-3

Product Name

Levomethadyl acetate hydrochloride

IUPAC Name

[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride

Molecular Formula

C23H32ClNO2

Molecular Weight

390.0 g/mol

InChI

InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22-;/m0./s1

InChI Key

UXBPQRGCVJOTNT-COBSGTNCSA-N

SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl

solubility

Soluble in DMSO

Synonyms

(3R,6R)-3-Acetoxy-6-dimethylamino-4,4-diphenylheptane, 6-(Dimethylamino)-4,4-Diphenyl-3-Heptanol Acetate, Acemethadone, Acetylmethadol, Alphacetylmethadol, Amidolacetate, Dimepheptanol, LAAM, Levo alpha Acetylmethadol, Levo-alpha-Acetylmethadol, Levoacetylmethadol, Levomethadyl, Levomethadyl Acetate, Levomethadyl Acetate Hydrochloride, Methadol, Methadyl Acetate, ORLAAM

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl

Isomeric SMILES

CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl

The exact mass of the compound Levomethadyl acetate hydrochloride is 389.2122 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Methadone. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Levomethadyl acetate hydrochloride (LAAM HCl, CAS 43033-72-3) is a synthetic diphenylheptane mu-opioid receptor agonist and a critical analytical reference standard. While historically utilized as a long-acting maintenance therapy, its profound multi-compartment tissue distribution and potent hERG potassium channel blockade have repositioned it as a highly specialized benchmark material [1]. For procurement in safety pharmacology and forensic toxicology, LAAM HCl provides a structurally distinct baseline for evaluating delayed-onset N-demethylation metabolism and opioid-induced cardiotoxicity, distinguishing itself from standard short-acting opioids [1].

Substituting standard methadone hydrochloride for LAAM HCl in preclinical safety assays or forensic calibrations fundamentally compromises analytical validity. Although both are diphenylheptane derivatives, methadone possesses a shorter half-life (24–36 hours) and metabolizes primarily into the inactive compound EDDP, whereas LAAM HCl undergoes sequential N-demethylation into two active metabolites (nor-LAAM and dinor-LAAM) with half-lives extending up to 4 days[1]. Furthermore, LAAM HCl exhibits a significantly higher binding affinity for the hERG cardiac K+ channel than methadone, making methadone an inadequate positive control for modeling severe opioid-induced QT prolongation[2]. In forensic screening, failing to utilize exact LAAM HCl reference standards leads to unresolved cross-reactivity in methadone immunoassays, preventing accurate quantification of the parent drug and its unique metabolites [1].

hERG Potassium Channel Blockade for Safety Assay Calibration

In patch-clamp electrophysiology workflows on cloned human cardiac K+ channels, LAAM HCl demonstrates potent, voltage-dependent inhibition of peak hERG tail currents. LAAM HCl exhibits an IC50 of 3.0 µM, which is substantially more potent than methadone (IC50 ~ 10 µM) and oxycodone (IC50 171 µM) [1]. This low-micromolar suppression makes LAAM HCl a high-sensitivity positive control for calibrating in vitro cardiotoxicity and QT prolongation screening workflows [2].

Evidence DimensionhERG channel peak tail current inhibition (IC50)
Target Compound DataLAAM HCl (IC50 = 3.0 µM)
Comparator Or BaselineMethadone HCl (IC50 = 10 µM)
Quantified DifferenceLAAM HCl is approximately 3.3 times more potent at blocking hERG channels than methadone.
ConditionsPatch-clamp electrophysiology on cloned human hERG-related channels.

Procuring LAAM HCl provides safety pharmacology laboratories with a highly sensitive, potent benchmark for validating opioid-induced arrhythmogenic risk assays.

Multi-Compartment Pharmacokinetics for Metabolism Modeling

LAAM HCl exhibits a distinctly prolonged pharmacokinetic profile due to its extensive tissue distribution (Vd ~ 20 L/kg) and slow N-demethylation. While methadone provides a duration of action of approximately 24 hours, LAAM HCl sustains receptor activation for 48 to 72 hours [1]. This is driven by the parent compound's half-life of 2.6 days, coupled with its active metabolites nor-LAAM (~2 days) and dinor-LAAM (~4 days) [1].

Evidence DimensionIn vivo duration of action and parent elimination half-life
Target Compound DataLAAM HCl (Duration: 72 hours; Parent half-life: 2.6 days)
Comparator Or BaselineMethadone HCl (Duration: 24 hours; Parent half-life: 24-36 hours)
Quantified DifferenceLAAM HCl provides a 3-fold longer duration of action and generates active, rather than inactive, metabolites.
ConditionsHuman pharmacokinetic multi-compartment distribution models.

Essential for researchers and CROs requiring a validated long-acting opioid standard to model delayed-onset active metabolite accumulation and multi-compartment clearance.

Chromatographic Resolution and Assay Reproducibility

In forensic toxicology workflows, the structural homology between LAAM, methadone, and their respective metabolites necessitates precise analytical calibration to ensure assay reproducibility. Methadone immunoassays exhibit varying degrees of cross-reactivity with LAAM and its N-demethylated metabolites [1]. Utilizing certified LAAM HCl reference standards allows laboratories to establish precise Limits of Detection (LOD) and Limits of Quantitation (LOQ) during chromatographic separation, distinguishing LAAM from methadone and its inactive EDDP metabolite to prevent false positives[1].

Evidence DimensionAnalytical specificity and metabolite differentiation
Target Compound DataLAAM HCl (Metabolizes to active nor-LAAM and dinor-LAAM)
Comparator Or BaselineMethadone HCl (Metabolizes to inactive EDDP)
Quantified DifferenceRequires distinct chromatographic calibration to resolve structural overlaps and prevent immunoassay false positives.
ConditionsForensic urine screening and LC-MS/MS chromatographic separation.

Mandatory for forensic and clinical toxicology labs to procure exact LAAM HCl standards to ensure compliance testing accuracy and prevent cross-reactivity errors.

Safety Pharmacology & Cardiotoxicity Screening

Due to its potent hERG channel inhibition (IC50 = 3.0 µM), LAAM HCl is procured as a benchmark positive control in preclinical safety pharmacology. It allows CROs to accurately calibrate patch-clamp electrophysiology assays when screening novel opioid candidates for QT prolongation and Torsades de Pointes risks [1].

Forensic Toxicology & LC-MS/MS Calibration

Forensic laboratories procure high-purity LAAM HCl reference standards to calibrate chromatographic assays. This ensures accurate differentiation between LAAM, its active metabolites (nor-LAAM, dinor-LAAM), methadone, and EDDP, eliminating cross-reactivity false positives in routine opioid compliance screening[2].

Extended-Action Opioid Metabolism Modeling

Researchers studying multi-compartment pharmacokinetics and delayed-onset receptor activation utilize LAAM HCl to model extensive tissue distribution (Vd ~ 20 L/kg). Its unique N-demethylation pathway serves as a primary baseline for evaluating the in vivo generation and clearance of long-acting active opioid metabolites[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

389.2121570 g/mol

Monoisotopic Mass

389.2121570 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B54CW5KG52
3ZD9WAO92T

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Levomethadyl Acetate Hydrochloride is the hydrochloride salt form of levomethadyl acetate, a synthetic mu-receptor agonist with analgesic activity. Levomethadyl acetate hydrochloride mimics the actions of endogenous peptides at CNS opioid receptors, including analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia and physical dependence. Levomethadyl acetate hydrochloride has less severe withdrawal symptoms compared to the morphine-like agents. In addition, with chronic use, levomethadyl acetate hydrochloride produces cross-tolerance to the effects of other mu-receptor agonists, thereby decreasing the physical dependence.

MeSH Pharmacological Classification

Analgesics, Opioid

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

43033-72-3

Wikipedia

Levomethadyl acetate hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 02-18-2024
1: Freddi R, Duca P, Gritti I, Mariotti M, Vertemati M. Behavioral and degeneration changes in the basal forebrain systems of aged rats: a quantitative study in the region of the basal forebrain after levo-acetyl-carnitine treatments assessed by Abercrombie estimation. Prog Neuropsychopharmacol Biol Psychiatry. 2009 Apr 30;33(3):419-26. doi: 10.1016/j.pnpbp.2008.12.021. Epub 2009 Jan 7. PubMed PMID: 19171177.
2: Deamer RL, Wilson DR, Clark DS, Prichard JG. Torsades de pointes associated with high dose levomethadyl acetate (ORLAAM). J Addict Dis. 2001;20(4):7-14. Review. PubMed PMID: 11760927.
3: Borzelleca JF, Egle JL Jr, Harris LS, Belleville JA. Toxicological evaluation of mu-agonists. Part II: Assessment of toxicity following 30 days of repeated oral dosing of male and female rats with levo-alpha-noracetylmethadol HCl (NorLAAM). J Appl Toxicol. 1995 Sep-Oct;15(5):339-55. PubMed PMID: 8666717.
4: Borzelleca JF, Egle JL Jr, Harris LS, Johnson DN, Terrill JB, Belleville JA. Toxicological evaluation of mu-agonists. Part I: Assessment of toxicity following 30 days of repeated oral dosing of male and female rats with levo-alpha-acetylmethadol HCl (LAAM). J Appl Toxicol. 1994 Nov-Dec;14(6):435-46. PubMed PMID: 7884149.
5: Thomas BF, Jeffcoat AR, Myers MW, Mathews JM, Cook CE. Determination of l-alpha-acetylmethadol, l-alpha-noracetylmethadol and l-alpha-dinoracetylmethadol in plasma by gas chromatography-mass spectrometry. J Chromatogr B Biomed Appl. 1994 May 13;655(2):201-11. PubMed PMID: 8081466.
6: Rosenkrantz H, Fleischman RW. In vivo carcinogenesis assay of L-alpha-acetylmethadol.HCl in rodents. Fundam Appl Toxicol. 1988 Nov;11(4):626-39. PubMed PMID: 3229587.
7: McGillkiard KL, Jones SE, Robertson GE, Olsen GD. Altered respiratory control in newborn puppies after chronic prenatal exposure to alpha-1-acetylmethadol (LAAM). Respir Physiol. 1982 Mar;47(3):299-311. PubMed PMID: 6808626.
8: Finlayson MJ, Bellward GD. Effects of perinatal exposure of Wistar rats to l-alpha-acetylmethadol.HCl on hepatic microsomal mixed-function oxidase enzyme activity in the adult. Drug Metab Dispos. 1982 Jan-Feb;10(1):74-6. PubMed PMID: 6124388.

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